GNE-7915 -

GNE-7915

Catalog Number: EVT-287700
CAS Number:
Molecular Formula: C19H21F4N5O3
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leucine-rich repeat kinase 2 (LRRK2) is an enzyme that interacts with parkin, a ligase that is part of the ubiquitin-proteasome system that mediates the targeting of proteins for degradation. Loss of function of the parkin protein leads to dopaminergic cell death. The development of Parkinson's disease has been strongly associated with mutations in the LRRK2 gene that lead to increased kinase activity. GNE-7915 is a selective, brain-penetrable LRRK2 inhibitor (Kis = 2 and 18.7 nM in biochemical and cell-based assays, respectively). It inhibits LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation with an IC50 value of 20 nM in vivo.
GNE-7915 is a potent LRRK2 kinase inhibitor, which possess an ideal balance of LRRK2 cellular potency, broad kinase selectivity, metabolic stability, and brain penetration across multiple species. GNE-7915 was reported as a potent (IC50=9 nM) selective (1/187 kinases), brain-penetrant and non-toxic inhibitor of LRRK2.

Elagolix (Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate)

Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) . It effectively suppresses luteinizing hormone levels in castrated macaques when administered orally .

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

Compound Description: (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) is a potent and selective PI3Kδ inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD) . It exhibits high selectivity for PI3Kδ over other class I PI3Ks and other protein kinases .

Rociletinib (N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide)

Compound Description: Rociletinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations, including the double mutation L858R/T790M, commonly associated with resistance to first and second generation TKIs , .

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine, also known as Compound 56, is a selective and high-affinity orexin-1 receptor (OX1R) antagonist . It effectively crosses the blood-brain barrier and has shown potential in mitigating stress-induced hyperarousal and panic-like behaviors .

Source and Classification

GNE-7915 was developed by researchers at Merck Research Laboratories, where it was synthesized as part of a broader effort to discover selective LRRK2 inhibitors. The compound is classified as a small molecule drug and falls under the category of kinase inhibitors, specifically targeting LRRK2, which plays a role in cellular signaling pathways related to neurodegeneration .

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-7915 involves several chemical reactions that are designed to optimize its potency and selectivity. The process typically includes:

  1. Reagents: The synthesis utilizes various reagents such as diisopropylethylamine, morpholine, and acetic acid.
  2. Reaction Conditions: Reactions are conducted under controlled temperatures, often starting at low temperatures (e.g., 0 °C) and then allowing the mixture to reach room temperature.
  3. Purification: After the reaction completion, the product is purified using silica gel chromatography techniques, which separate the desired compound from by-products based on polarity .

The synthetic route has been optimized to yield high purity and significant quantities of GNE-7915, with reported yields exceeding 90% in some steps.

Molecular Structure Analysis

Structure and Data

GNE-7915 possesses a complex molecular structure characterized by multiple functional groups that enhance its interaction with LRRK2. The detailed structure includes:

  • Core Structure: A central scaffold that allows for binding to the kinase domain of LRRK2.
  • Functional Groups: Specific groups that facilitate hydrogen bonding and hydrophobic interactions with the target enzyme.

Nuclear magnetic resonance (NMR) spectroscopy is commonly employed to confirm the structure, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

GNE-7915 undergoes various chemical reactions during its synthesis and in biological systems:

  1. Phosphorylation: As an LRRK2 inhibitor, GNE-7915 can inhibit phosphorylation processes mediated by this kinase, which is critical for its mechanism of action.
  2. Dephosphorylation Effects: In vivo studies have shown that GNE-7915 induces dephosphorylation of LRRK2 in transgenic mouse models, indicating its effectiveness in modulating kinase activity .

These reactions are crucial for understanding how GNE-7915 interacts with biological targets and its potential therapeutic effects.

Mechanism of Action

Process and Data

The primary mechanism by which GNE-7915 exerts its effects involves:

  1. Inhibition of LRRK2 Kinase Activity: By binding to the active site of LRRK2, GNE-7915 prevents the phosphorylation of downstream substrates involved in neuronal signaling pathways.
  2. Impact on Cellular Processes: This inhibition leads to alterations in cellular processes such as inflammation and apoptosis, which are relevant in neurodegenerative diseases .

Studies have demonstrated that GNE-7915 effectively reduces pathological features associated with LRRK2 activity in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNE-7915 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 daltons.
  • Solubility: The compound is soluble in organic solvents but exhibits limited solubility in water.
  • Stability: GNE-7915 is stable under standard laboratory conditions but may require specific handling to maintain integrity during experiments.

These properties are critical for formulating GNE-7915 into therapeutic agents suitable for clinical use .

Applications

Scientific Uses

GNE-7915 has several promising applications in scientific research:

  1. Neurodegenerative Disease Research: It is primarily studied for its potential therapeutic effects in Parkinson's disease due to its ability to inhibit LRRK2.
  2. Pharmacological Studies: Researchers utilize GNE-7915 to explore kinase inhibition mechanisms and their implications for drug development.
  3. Preclinical Models: The compound is being evaluated in preclinical studies using animal models to assess its efficacy and safety profile before advancing to clinical trials .
Introduction to GNE-7915 and LRRK2 Inhibition

Role of LRRK2 Kinase in Parkinson’s Disease Pathogenesis

Leucine-rich repeat kinase 2 (LRRK2) is a large multidomain protein harboring both GTPase and serine/threonine kinase activities, with pathogenic mutations (e.g., G2019S, R1441G/C) representing the most common genetic cause of autosomal dominant Parkinson's disease (PD). These mutations consistently hyperactivate LRRK2 kinase activity, leading to phosphorylation cascades that disrupt cellular homeostasis. Pathologically elevated LRRK2 activity:

  • Impairs autophagy and lysosomal function, reducing α-synuclein clearance [1]
  • Promotes accumulation of neurotoxic α-synuclein oligomers and phosphorylated Ser129-α-synuclein in dopaminergic neurons [1] [6]
  • Triggers mitochondrial dysfunction via aberrant DNM1L-MAPK/ERK signaling and impaired mitophagy [1]
  • Induces neuroinflammation through microglial activation pathways [1]

Notably, increased LRRK2 kinase activity is observed not only in genetic PD but also in idiopathic PD cases, suggesting a broader therapeutic role for LRRK2 inhibition beyond mutation carriers [6] [10]. Transgenic models expressing mutant LRRK2 exhibit progressive nigrostriatal degeneration accompanied by α-synuclein aggregation, mirroring human neuropathology [1].

Table 1: Pathogenic LRRK2 Mutations and Functional Consequences

MutationDomainKinase ActivityKey Pathogenic Effects
G2019SKinase↑↑↑Enhanced Rab protein phosphorylation; α-synuclein aggregation
R1441G/CROC↑↑GTPase dysfunction; impaired autophagy
N1437HROCAltered GTP binding affinity
I2020TKinase↑↑Substrate phosphorylation dysregulation

Rationale for Targeting LRRK2 Hyperactivity in Neurodegenerative Disorders

The centrality of LRRK2 hyperactivation across PD forms establishes it as a disease-modifying target. Key evidence supporting pharmacological inhibition includes:

  • Genetic validation: LRRK2 knockout is neuroprotective in preclinical models, preventing α-synuclein-induced neurodegeneration without critical developmental deficits [1] [6].
  • Biochemical evidence: Pathogenic mutations increase LRRK2-mediated phosphorylation of Rab GTPases (e.g., Rab10, Rab12), which serve as physiological biomarkers of LRRK2 activity. Phospho-Rab levels correlate with disease progression and synuclein pathology [1] [2].
  • Therapeutic time window: Kinase inhibition targets downstream signaling rather than upstream mutations, potentially benefiting both genetic and sporadic PD. Partial inhibition may suffice, as reducing activity to wild-type levels rescues pathology without complete ablation [1].
  • Synuclein nexus: Chronic LRRK2 inhibition decreases striatal α-synuclein oligomers and cortical pSer129-α-synuclein, directly addressing a core pathological cascade in PD [1].

The kinase domain's structural plasticity (active vs. inactive conformations) enables development of ATP-competitive inhibitors with high specificity [2].

Emergence of GNE-7915 as a Brain-Penetrant LRRK2 Inhibitor

GNE-7915 emerged as a second-generation LRRK2 inhibitor addressing critical limitations of earlier compounds. Its development was guided by:

  • Selectivity optimization: Biochemical profiling against 392 kinases revealed >65% displacement only for LRRK2, TTK, and ALK at 0.1 μM, with moderate 5-HT2B off-target activity [3] [5].
  • Brain penetration: Unlike many ATP-competitive inhibitors, GNE-7915 exhibits high passive permeability and crosses the blood-brain barrier efficiently. In vivo pharmacokinetics show peak brain concentrations within 1 hour post-subcutaneous administration (100 mg/kg) [1] [3].
  • Potency metrics:
  • IC₅₀ = 9 nM (LRRK2 kinase activity) [3] [5]
  • Kᵢ = 1 nM (ATP-binding site) [5]
  • Cellular IC₅₀ = 0.009 μM (inhibition of LRRK2 autophosphorylation in HEK293 cells) [5]

Table 2: Key Biochemical Properties of GNE-7915

PropertyValueAssay SystemSignificance
IC₅₀9 nMIn vitro kinaseSub-nanomolar potency enables low dosing
Kᵢ1 nMBinding assayHigh target affinity
Brain PenetrationHighIn vivo (mice/rats)Cmax in brain at 1h post-dose
Selectivity>65% displacement for 3/392 kinasesKinomeScanExceptional kinome-wide selectivity

Mechanistically, GNE-7915 functions as a type I kinase inhibitor, binding LRRK2's active-like conformation. Cryo-EM structures reveal it stabilizes a kinase-closed state, with the methoxy/fluoro-phenyl moiety occupying the adenine pocket and the trifluoromethylpyrimidine group extending into hydrophobic regions [2] [3]. This binding mode inhibits Thr73-Rab10 and Ser106-Rab12 phosphorylation, key downstream effectors [1].

In disease models, chronic GNE-7915 treatment (18 weeks in LRRK2R1441G mice) achieves:

  • Reduction of striatal α-synuclein oligomers to wild-type levels [1]
  • Normalization of cortical pSer129-α-synuclein [1]
  • Sustained target engagement (LRRK2 and phospho-Rab inhibition) without peripheral toxicity at therapeutic doses [1]

Properties

Product Name

GNE-7915

IUPAC Name

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone

Molecular Formula

C19H21F4N5O3

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27)

InChI Key

XCFLWTZSJYBCPF-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

GNE7915; GNE 7915; GNE-7915.

Canonical SMILES

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.